

Chemical properties and structure of Sodium Acetate-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium Acetate-1,2-13C2	
Cat. No.:	B1324500	Get Quote

An In-depth Technical Guide to Sodium Acetate-1,2-13C2

Introduction

Sodium Acetate-1,2-¹³C₂ is the sodium salt of acetic acid, isotopically labeled with carbon-13 at both the carboxyl and methyl positions. This stable, non-radioactive isotope labeling makes it an invaluable tracer for metabolic research.[1][2] It is frequently utilized in studies involving metabolic flux analysis (MFA), allowing researchers to track the metabolic fate of acetate through various biochemical pathways.[1][3] Its applications are prominent in cancer metabolism research, drug development, and in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based metabolomics.[4][5][6] The compound serves as a powerful tool to elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis. [7][8]

Chemical Structure and Properties

Sodium Acetate-1,2-¹³C₂ is structurally identical to its unlabeled counterpart, with the exception that both carbon atoms are the ¹³C isotope instead of the naturally abundant ¹²C. This substitution results in an increased molecular weight, which is key to its utility as a tracer in mass spectrometry.

Structure:

Molecular Formula: ¹³C₂H₃NaO₂[9]

- SMILES: [13CH3]--INVALID-LINK--[O-].[Na+][10]
- InChi Key: VMHLLURERBWHNL-AWQJXPNKSA-M[10]

The molecule consists of a sodium cation (Na⁺) ionically bonded to the acetate anion ($^{13}CH_3^{13}COO^-$).

Data Presentation

Quantitative data for Sodium Acetate-1,2-13C2 is summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	Sodium [1,2-13C2]ethanoate	N/A
Synonyms	Sodium [13C2]-Acetate, Acetic- 13C2 Acid Sodium Salt	[9]
CAS Number	56374-56-2	[1][5][9]
Molecular Formula	¹³ C ₂ H ₃ NaO ₂	[9]
Molecular Weight	84.02 g/mol	[2][5][9]
Appearance	White solid / powder	[2]
Melting Point	>300 °C (decomposes)	[2][11]
Storage Temperature	Room temperature, protect from light and moisture	[5][12]

Table 2: Computed Properties

Property	Value	Source(s)
Exact Mass	84.00978329 Da	[13]
Monoisotopic Mass	84.00978329 Da	[13]
Complexity	34.6	[2][13]
Hydrogen Bond Acceptor Count	2	[2]
Heavy Atom Count	5	[2]

Experimental Protocols

A primary application of Sodium Acetate-1,2-13C₂ is in stable isotope tracing studies to quantify metabolic fluxes. Below is a representative protocol for a cell-based metabolic flux analysis experiment.

Protocol: 13C Metabolic Flux Analysis in Cultured Cells

- 1. Objective: To trace the incorporation of acetate-derived carbon into central metabolic pathways, such as the Krebs cycle, and quantify the relative pathway fluxes.
- 2. Materials:
- Sodium Acetate-1,2-13C2 (e.g., Cambridge Isotope Laboratories, CLM-440)[5]
- Cell line of interest (e.g., cancer cell line, primary cells)
- Appropriate cell culture medium, dialyzed fetal bovine serum (to minimize unlabeled acetate)
- Cell culture flasks, plates, and incubator
- Quenching solution (e.g., 80:20 Methanol:Water at -80°C)
- Scraping tools for cell harvesting
- Centrifuge capable of reaching low temperatures

- · Lyophilizer or vacuum concentrator
- Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))
- 3. Methodology:
- Cell Seeding and Growth:
 - Culture cells under standard conditions to achieve the desired confluence (typically 80-90%).
 - Ensure a sufficient number of cells for robust metabolite detection.
- Isotope Labeling:
 - Prepare the labeling medium by supplementing the base medium with Sodium Acetate-1,2-13C2 at a known concentration (e.g., 1-5 mM).
 - Aspirate the standard growth medium from the cells.
 - Gently wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled substrates.
 - Add the pre-warmed ¹³C-labeling medium to the cells.
 - Incubate the cells for a time course determined by the expected rate of metabolism. The goal is to reach an isotopic steady-state for the metabolites of interest.[14]
- Metabolite Extraction:
 - To halt all enzymatic activity, rapidly quench the cells. Place the culture plate on dry ice and aspirate the labeling medium.
 - Immediately add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate.
 - Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.

- Centrifuge the cell extract at a high speed and low temperature (e.g., 16,000 x g, 4°C) to pellet protein and cell debris.
- Transfer the supernatant, which contains the polar metabolites, to a new tube.
- Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
- Sample Analysis by MS:
 - Derivatize the dried metabolites if required for GC-MS analysis to make them volatile.
 - Reconstitute the sample in an appropriate solvent for LC-MS or GC-MS analysis.
 - Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., citrate, glutamate, malate). The MID reveals the abundance of molecules with 0, 1, 2, or more ¹³C atoms.
- Data Analysis and Flux Calculation:
 - Correct the raw MID data for the natural abundance of ¹³C.
 - Use the corrected MIDs and a metabolic network model to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[15] The labeling patterns in metabolites like glutamate and succinyl-CoA provide critical information on the activity of the Krebs cycle.[7][8]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

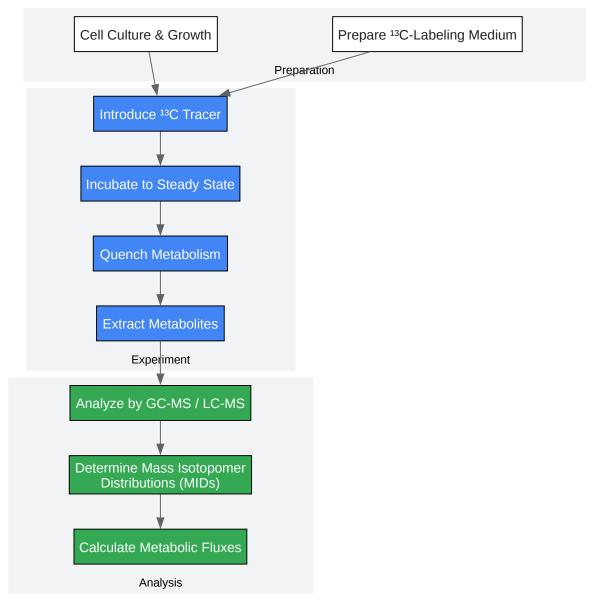


Figure 1: Experimental Workflow for ¹³C Metabolic Flux Analysis

Click to download full resolution via product page

Caption: A flowchart of a typical ¹³C metabolic flux analysis experiment.

Metabolic Tracing Diagram

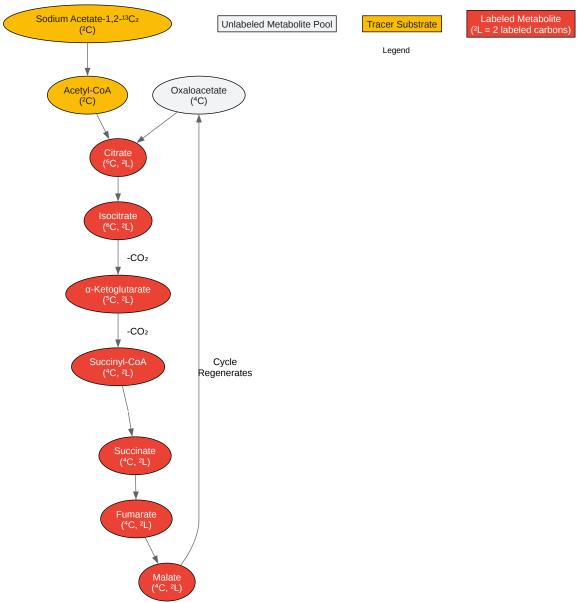


Figure 2: Tracing ¹³C from Acetate into the Krebs Cycle (First Turn)

Click to download full resolution via product page

Caption: The metabolic fate of ¹³C labels from acetate in the Krebs cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Acetate-1,2-13C2 | Isotope-Labeled Compounds | 56374-56-2 | Invivochem [invivochem.com]
- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 4. Sodium acetate (1,2-¹Â³Câ, 99%; Dâ, 98%) Cambridge Isotope Laboratories, CDLM-3457-1 [isotope.com]
- 5. Sodium acetate (1,2-¹Â³Câ PPR 99%)- Cambridge Isotope Laboratories, CLM-440-1 [isotope.com]
- 6. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Acetate-1,2-13C2 | LGC Standards [lgcstandards.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Sodium acetate-1-13C 13C 99atom 23424-28-4 [sigmaaldrich.com]
- 12. Sodium acetate (1,2-¹Â³Câ)- Cambridge Isotope Laboratories, CLM-440-CTM [isotope.com]
- 13. Sodium acetate (1,2-13C2) | C2H3NaO2 | CID 23681132 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

 To cite this document: BenchChem. [Chemical properties and structure of Sodium Acetate-1,2-13C2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324500#chemical-properties-and-structure-of-sodium-acetate-1-2-13c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com